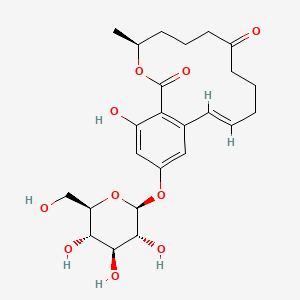

Zearalenone 4-beta-D-glucopyranoside

Übersicht

Beschreibung

Zearalenone 4-beta-D-glucopyranoside is a useful research compound. Its molecular formula is C24H32O10 and its molecular weight is 480.50. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Zearalenone-4-glucopyranoside, also known as Zearalenone 4-beta-D-glucopyranoside or Zearalenone-4-O-glucoside, is a mycotoxin produced by some species of Fusarium . Its primary targets are the estrogen receptors, due to its structural similarity to naturally occurring estrogens . It is classified as a non-steroidal estrogen or mycoestrogen .

Mode of Action

Zearalenone-4-glucopyranoside interacts with its targets, the estrogen receptors, by binding to them . This binding mimics the action of natural estrogens, leading to an increase in estrogenic activity .

Biochemical Pathways

Zearalenone-4-glucopyranoside is biosynthesized from the acetate-polymalonate pathway leading to a nonaketide precursor, which then undergoes different cyclizations and modifications .

Pharmacokinetics

It is known that zearalenone, the parent compound of zearalenone-4-glucopyranoside, is heat stable and can withstand various processing steps, which makes its decontamination from food and feeds a complex issue . This suggests that Zearalenone-4-glucopyranoside may have similar properties.

Result of Action

The binding of Zearalenone-4-glucopyranoside to estrogen receptors leads to an increase in estrogenic activity . This can result in reproductive problems in experimental animals and livestock . Other reported effects of Zearalenone, the parent compound, include carcinogenicity, genotoxicity, hepatotoxicity, haematotoxicity, and immunotoxicity .

Action Environment

The production of Zearalenone-4-glucopyranoside is influenced by environmental factors. For instance, Fusarium species, which produce Zearalenone-4-glucopyranoside, are more prevalent in temperate and warmer climates . Furthermore, Zearalenone-4-glucopyranoside can accumulate in grains mainly before the harvest, but also after harvesting under poor storage conditions .

Biochemische Analyse

Biochemical Properties

Zearalenone-4-glucopyranoside is involved in biochemical reactions in various organisms. It is produced by fungi of the genus Fusarium and has estrogenic effects on various organisms

Cellular Effects

Zearalenone-4-glucopyranoside can have significant effects on various types of cells and cellular processes. For instance, Zearalenone, from which Zearalenone-4-glucopyranoside is derived, is implicated in reproductive problems in experimental animals and livestock and is classified as a non-steroidal estrogen or mycoestrogen

Molecular Mechanism

It is known that Zearalenone, the parent compound, is biosynthesized from the acetate-polymalonate pathway leading to a nonaketide precursor which then undergoes different cyclizations and modifications

Temporal Effects in Laboratory Settings

It is known that Zearalenone, the parent compound, is heat stable and can withstand storage, milling, cooking, and other processing steps

Dosage Effects in Animal Models

It is known that Zearalenone, the parent compound, has been shown to possess estrogenic activity in mice, swine, Equus asinus, and cattle

Metabolic Pathways

It is known that Zearalenone, the parent compound, is biosynthesized from the acetate-polymalonate pathway

Biologische Aktivität

Zearalenone 4-beta-D-glucopyranoside (Z4G) is a glycosylated derivative of the mycotoxin zearalenone (ZEA), which is produced by various fungal species such as Fusarium and Rhizopus. This compound has garnered attention due to its potential biological activities and implications for food safety, particularly in relation to its estrogenic effects and toxicity in animals.

Chemical Structure and Formation

Zearalenone itself is a non-steroidal estrogen that can undergo biotransformation to form Z4G through the action of specific enzymes, particularly glucosyltransferases. The conversion typically occurs at the C-4 hydroxyl group of ZEA, resulting in a compound that may have altered biological activity compared to its parent compound. The structural formula for Z4G can be represented as follows:

Estrogenic Activity

Z4G retains some estrogenic properties, although these are generally lower than those of ZEA. Research indicates that while ZEA exhibits significant estrogenic activity by binding to estrogen receptors, the glucosylation process can reduce this activity. For instance, studies have shown that Z4G does not significantly inhibit heat shock protein 90 (HSP90), a known target for ZEA and its metabolites, suggesting a reduction in its bioactivity post-glucosylation .

Toxicological Implications

The hydrolysis of Z4G in the gastrointestinal tract can release free ZEA, which is associated with various toxic effects including reproductive dysfunction and immune suppression in animals. A study analyzing wheat samples found that Z4G was present in significant amounts alongside ZEA, indicating a potential risk for zearalenone syndrome upon ingestion .

Comparative Analysis of Biological Effects

| Compound | Estrogenic Activity | Toxicity Level | Source Organism |

|---|---|---|---|

| Zearalenone (ZEA) | High | High | Fusarium spp. |

| This compound (Z4G) | Moderate | Moderate | Fusarium spp., Rhizopus |

Case Studies

- Occurrence in Wheat : A study conducted on Bavarian wheat samples revealed that 42% contained Z4G at concentrations ranging from 17 to 104 µg/kg. This was correlated with the presence of ZEA, emphasizing the need for monitoring both compounds in food products .

- Biotransformation Studies : Research utilizing engineered strains of Saccharomyces cerevisiae demonstrated successful biotransformation of ZEA into Z4G, yielding significant quantities for further study. This highlights the potential for using microbial fermentation processes to manage mycotoxin levels in food .

- Impact on Animal Health : Investigations into the effects of dietary exposure to Z4G and its parent compound revealed that while Z4G may have reduced direct toxicity, it could still contribute to adverse health outcomes through metabolic conversion back to ZEA within the gastrointestinal system .

Wissenschaftliche Forschungsanwendungen

Introduction to Zearalenone 4-beta-D-glucopyranoside

This compound is a glycosylated form of the mycotoxin zearalenone, primarily produced by fungi of the Fusarium genus. This compound is notable for its potential implications in food safety, agricultural practices, and human health due to its estrogenic properties and its occurrence in various crops, particularly wheat. Understanding its applications requires a thorough examination of its biochemical behavior, detection methods, and detoxification strategies.

Detection and Analysis

This compound can be detected in food products using advanced analytical techniques. A study developed a liquid chromatography-mass spectrometry (LC-MS) method that successfully identified this compound in wheat samples. The method demonstrated a limit of detection of 10 micrograms per kilogram, with recovery rates of 69% for this compound .

Table 1: Detection of Zearalenone and this compound in Wheat Samples

| Sample Type | Zearalenone (µg/kg) | This compound (µg/kg) |

|---|---|---|

| Field Sample 1 | 860 | 104 |

| Field Sample 2 | 11 | 17 |

| Field Sample 3 | Varies | Varies |

Biotransformation and Detoxification

Research indicates that zearalenone can be biotransformed into less toxic metabolites by various microorganisms. For instance, certain yeast strains have been shown to reduce the toxicity of zearalenone through metabolic processes, although no glucose conjugates of zearalenone were detected in some studies . The detoxification mechanisms involve the transformation of zearalenone into zearalenol and other derivatives, which may have reduced estrogenic activity.

Implications for Food Safety

The presence of zearalenone and its glucoside form in food products raises significant concerns regarding food safety. Studies have shown that zearalenone can exert estrogen-like effects in animals, leading to reproductive issues. The identification of this compound in wheat samples suggests that monitoring this compound is essential for assessing the risk associated with mycotoxins in food supplies .

Agricultural Applications

In agricultural contexts, understanding the interactions between zearalenone and environmental factors is crucial. For example, manganese ions have been explored as protectants against the toxicity of zearalenone in wheat plants. Research demonstrated that manganese could mitigate the stress effects induced by zearalenone and its derivatives on plant growth .

Case Study: Occurrence in Wheat

A comprehensive analysis conducted on Bavarian wheat samples revealed that zearalenone was present in a majority of samples tested, with levels ranging significantly across different samples. This compound was found in a subset of these samples, indicating its relevance as a contaminant alongside its parent compound .

Case Study: Detoxification via Microorganisms

Another study examined the potential for detoxifying zearalenone using specific strains of Aspergillus and Rhizopus. These fungi were able to convert zearalenone into various glucosides, thereby reducing its toxicity profile . This finding emphasizes the importance of microbial biotransformation as a strategy for managing mycotoxin contamination in agricultural products.

Analyse Chemischer Reaktionen

Production of Zearalenone-4-β-D-glucopyranoside

Saccharomyces cerevisiae, a yeast strain, can be engineered to express the Arabidopsis thaliana UDP-glucosyltransferase UGT73C6, which is mainly responsible for the glucosylation of ZON . This engineered yeast strain can then be used to convert ZON into ZON4G through fermentation .

Process:

- The yeast cells are added to a bioreactor with a suitable growth medium .

- Zearalenone is added to the actively growing biocatalyst .

- The mixture is stirred, and the pH and oxygen saturation are carefully regulated .

- After fermentation, the cells are removed by centrifugation, and the supernatant is collected for purification of ZON4G .

Purification of Zearalenone-4-β-D-glucopyranoside

ZON4G can be isolated from the yeast supernatant using solid phase extraction columns . An optimized procedure to obtain ZON4G involves fermentation of ZON-treated yeast .

Process:

- Bakerbond Octadecyl Polar Plus solid phase extraction columns are used .

- The columns are conditioned using methanol and a methanol/water mixture .

- ZON4G is eluted and further purified .

Reduction of Zearalenone-4-β-D-glucopyranoside

ZON4G can be reduced using sodium borohydride to yield α-zearalenol-4O-β-D-glucopyranoside (αZOL4G) and β-zearalenol-4O-β-D-glucopyranoside (βZOL4G) .

Process:

- ZON4G is chemically reduced with sodium borohydride .

- The resulting products, αZOL4G and βZOL4G, are purified by preparative HPLC .

Characterization of Zearalenone-4-β-D-glucopyranoside

The structure and properties of ZON4G and its derivatives can be confirmed using various analytical techniques .

Techniques:

- Mass Spectrometry (MS) and MS/MS: Used to identify the molecular weights and fragmentation patterns of the glucosides .

- Nuclear Magnetic Resonance (NMR): Used to determine the precise structure and stereochemistry of the molecules, including the position and configuration of the glucose attachment .

NMR shifts of zearalenol-4O-β-D-glucopyranosides (ppm) :

| Position | α-Zearalenol-4O-β-D-glucopyranoside | β-Zearalenol-4O-β-D-glucopyranoside |

|---|---|---|

| 1H | 1H | |

| 1' | 7.14 | 6.63 |

| 2' | 5.85 | 6.10 |

| 3' | 2.45-2.25 | 2.30-2.25 |

| 4' | 1.90; 1.55 | 1.75; 1.65 |

| 5' | 1.70; 1.18 | 1.74; 1.29 |

Biological Significance

Eigenschaften

IUPAC Name |

(4S,12E)-18-hydroxy-4-methyl-16-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O10/c1-13-6-5-9-15(26)8-4-2-3-7-14-10-16(11-17(27)19(14)23(31)32-13)33-24-22(30)21(29)20(28)18(12-25)34-24/h3,7,10-11,13,18,20-22,24-25,27-30H,2,4-6,8-9,12H2,1H3/b7-3+/t13-,18+,20+,21-,22+,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHIQFPVDPPLAOJ-OXSMSNKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(=O)CCCC=CC2=C(C(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCCC(=O)CCC/C=C/C2=C(C(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301016950 | |

| Record name | Zearalenone-4-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301016950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105088-14-0 | |

| Record name | Zearalenone-4-β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105088-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zearalenone-4-glucopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105088140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zearalenone-4-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301016950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZEARALENONE 4-BETA-D-GLUCOPYRANOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MEN7L714V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: Why is zearalenone-4-O-glucoside considered a "masked" mycotoxin?

A1: Zearalenone-4-O-glucoside is not routinely detected in standard analytical procedures for zearalenone due to the unavailability of an analytical standard. [] This makes it a "masked" mycotoxin because its presence can be overlooked in food and feed safety testing.

Q2: Can zearalenone-4-O-glucoside pose a risk to animal and human health?

A2: Yes, despite being biologically inactive in its glucosylated form, zearalenone-4-O-glucoside can be broken down during digestion in animals, releasing the active zearalenone. [] This means that ingestion of contaminated feed can still lead to zearalenone toxicity, even if routine analysis doesn't detect the free mycotoxin.

Q3: How widespread is the occurrence of zearalenone-4-O-glucoside in food crops?

A3: Research shows that zearalenone-4-O-glucoside is present in a significant portion of zearalenone-contaminated wheat samples. A study analyzing Bavarian wheat samples found that 42% of zearalenone-positive samples also contained zearalenone-4-O-glucoside. [] This highlights the potential for underestimating zearalenone exposure based solely on analysis of the free mycotoxin.

Q4: Can microorganisms be utilized to detoxify zearalenone?

A4: Yes, some microorganisms can metabolize zearalenone. Certain yeast strains can reduce zearalenone to its less toxic metabolites, alpha- and beta-zearalenol. [] Additionally, researchers have identified plant UDP-glucosyltransferases, specifically UGT73C6, that efficiently convert zearalenone to zearalenone-4-O-glucoside. [] This discovery holds potential for developing biotechnological detoxification strategies.

Q5: What are the implications of zearalenone-4-O-glucoside for food safety regulations?

A5: The presence of masked mycotoxins like zearalenone-4-O-glucoside poses a challenge for food safety regulations. [] Current analytical methods may not effectively detect these masked forms, potentially underestimating the true mycotoxin load in food and feed. This highlights the need for developing more sensitive and comprehensive analytical techniques to accurately assess the risk associated with masked mycotoxins in the food supply chain.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.